molecular formula C21H17N5O4 B2617810 methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate CAS No. 1020968-52-8

methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate

Cat. No.: B2617810
CAS No.: 1020968-52-8
M. Wt: 403.398
InChI Key: HQGFOKQBQNFJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-d][1,2,4]triazine core, which is a fused heterocyclic system, making it a subject of interest for researchers in the fields of chemistry and pharmacology.

Preparation Methods

The synthesis of methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate typically involves multi-step organic reactions One common synthetic route includes the condensation of appropriate starting materials under controlled conditionsThe final step involves the esterification of the benzoate moiety .

Chemical Reactions Analysis

Methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle progression. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate can be compared with other pyrazolo[1,5-d][1,2,4]triazine derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts unique biological activities and makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

methyl 2-[[2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-30-21(29)15-9-5-6-10-16(15)23-19(27)12-25-20(28)18-11-17(24-26(18)13-22-25)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGFOKQBQNFJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.